N~1~,N~1~-Dimethylbut-2-enediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Dimethylbut-2-enediamide is an organic compound characterized by the presence of two amide groups attached to a but-2-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dimethylbut-2-enediamide typically involves the reaction of but-2-ene with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of N1,N~1~-Dimethylbut-2-enediamide may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures efficient production with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~1~-Dimethylbut-2-enediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amide groups and the double bond in the but-2-ene backbone .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the amide nitrogen atoms or the double bond, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions include various derivatives of N1,N~1~-Dimethylbut-2-enediamide, such as hydroxylated, aminated, or alkylated compounds .
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Dimethylbut-2-enediamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N1,N~1~-Dimethylbut-2-enediamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their structure and function. These interactions can lead to various biological effects, such as enzyme inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
- N~1~,N~1~-Dimethylethylenediamine
- N~1~,N~1~-Dibenzylbut-2-enediamide
- 2,3-Dimethylbut-2-ene
Comparison: N1,N~1~-Dimethylbut-2-enediamide is unique due to its specific structural arrangement and the presence of two amide groups. This distinguishes it from similar compounds, which may have different functional groups or structural configurations. The unique properties of N1,N~1~-Dimethylbut-2-enediamide make it suitable for specific applications that other compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
112775-08-3 |
---|---|
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
N',N'-dimethylbut-2-enediamide |
InChI |
InChI=1S/C6H10N2O2/c1-8(2)6(10)4-3-5(7)9/h3-4H,1-2H3,(H2,7,9) |
InChI-Schlüssel |
GLQKSXFFEWKIEL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C=CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.